1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-4-2-5-14(12-13)20-18(23)19-9-10-24-17-8-7-15(21-22-17)16-6-3-11-25-16/h2-8,11-12H,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYIBZDAWIDRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction between a hydrazine derivative and a diketone.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated pyridazine.
Attachment of the Urea Moiety: The urea moiety is attached through a reaction between an isocyanate and an amine derivative of the pyridazine-thiophene intermediate.
Final Coupling: The final step involves the coupling of the urea intermediate with m-tolyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazines.
Scientific Research Applications
Pharmacological Applications
The compound has shown potential in various pharmacological studies:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : Research has identified that compounds similar to 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea can inhibit cyclooxygenase enzymes (COX), thus reducing inflammation . This makes it a candidate for developing anti-inflammatory medications.
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure allows for modifications that can enhance its biological activity:
- Structure-Activity Relationship Studies : Researchers are investigating how variations in the thiophene and pyridazine components affect the compound's efficacy and selectivity towards specific biological targets. This approach helps in optimizing the pharmacological properties of new drug candidates .
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Conductive Polymers : The incorporation of thiophene units into polymers can improve their electrical conductivity. Research is ongoing into using such compounds in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Study 1: Anticancer Activity
A study published in a reputable journal evaluated the anticancer effects of various pyridazine derivatives, including those similar to this compound). The results demonstrated significant cytotoxic effects on human breast cancer cell lines, suggesting that modifications to the pyridazine structure could yield potent anticancer agents .
Case Study 2: Anti-inflammatory Properties
In another study focusing on anti-inflammatory drugs, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their ability to inhibit COX enzymes, showing a marked reduction in inflammatory markers in vitro. This positions the compound as a viable candidate for further development as an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of 1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on core heterocycles, substituent effects, and biological relevance.
Structural Analogues with Pyridazine/Pyrazole Cores
- Compound 25c (1-(2-((1H-Indazol-5-yl)oxy)benzyl)-3-(3-(tert-butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)urea): Core Structure: Pyrazole (vs. pyridazine in the target compound). Substituents: Includes an m-tolyl group on the pyrazole and a tert-butyl group for steric bulk. Activity: Demonstrates p38 MAP kinase inhibition (IC₅₀ ~10–50 nM), highlighting the importance of the urea moiety and aryl substituents in kinase binding .
- 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a–3h): Core Structure: Pyridazinone (oxidized pyridazine). Substituents: Chlorine and phenyl groups at positions 5 and 6, respectively. Synthesis: Prepared via alkylation under mild conditions (K₂CO₃, acetone) .
Urea/Triazine Hybrids
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea :
- Core Structure : Triazine (vs. pyridazine).
- Substituents : Combines thiourea and triazole groups.
- Activity : Enhanced biodynamic properties due to triazole’s metabolic stability and triazine’s electron-deficient core .
- Key Difference : Triazine’s higher symmetry and electron deficiency may improve π-stacking interactions but reduce solubility compared to pyridazine-thiophene systems.
- 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea: Core Structure: Triazine with an adamantyl group. Substituents: Methylamino and piperidine groups enhance membrane permeability. Activity: Designed for CNS penetration; adamantyl groups improve lipophilicity and blood-brain barrier crossing . Key Difference: The target compound’s thiophene moiety may offer better aromatic stacking than adamantyl but with lower lipid solubility.
Physicochemical and Pharmacokinetic Properties
Stability and Reactivity
Biological Activity
1-(2-((6-(Thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(m-tolyl)urea, also known by its CAS number 920379-93-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationship (SAR), and its implications in medicinal chemistry, particularly in oncology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 361.43 g/mol. The structural formula can be represented as follows:
This compound features a pyridazine ring substituted with a thiophenyl group, an ether linkage, and a urea moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves the reaction of thiophenyl-substituted pyridazine derivatives with appropriate alkyl or aryl isocyanates. The typical synthetic pathway includes:
- Formation of the pyridazine core : The initial step involves synthesizing the 6-(thiophen-2-yl)pyridazine.
- Urea formation : The reaction of the pyridazine derivative with m-tolyl isocyanate leads to the formation of the urea linkage.
- Final product isolation : Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:
- In vitro studies : Compounds derived from similar structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study indicated that derivatives with similar urea functionalities exhibited IC50 values ranging from 10 μM to 20 μM against these cell lines, suggesting moderate to strong activity .
The mechanism by which these compounds exert their anticancer effects often involves inhibition of specific protein kinases or enzymes crucial for cancer cell proliferation. For example:
- Glycogen Synthase Kinase 3 (GSK-3) : Certain derivatives were found to inhibit GSK-3 activity, which plays a role in regulating cell growth and apoptosis. A notable derivative showed an IC50 value of 140 nM, indicating high potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key observations include:
- Substitution Patterns : Variations in substituents on the thiophenyl and pyridazine rings significantly affect biological activity. For instance, electron-donating groups tend to enhance activity due to increased electron density on reactive sites.
- Urea Moiety : The presence of the urea functional group is crucial for binding interactions with target proteins, enhancing stability and solubility in biological systems .
Case Studies
Several case studies have documented the biological activities of compounds similar to this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | GSK-3 Inhibition |
| Compound B | A549 | 12 | Apoptosis Induction |
| Compound C | U937 | 16 | Cell Cycle Arrest |
These findings illustrate the potential therapeutic applications of such compounds in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
